molecular formula C10H12BrNO3 B14903983 2-bromo-N-ethoxy-5-methoxybenzamide

2-bromo-N-ethoxy-5-methoxybenzamide

Cat. No.: B14903983
M. Wt: 274.11 g/mol
InChI Key: UYEZMODQMCLQOC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzamide ring . Subsequent reactions with ethoxy and methoxy reagents under controlled conditions yield the final product.

Industrial Production Methods

Industrial production of 2-bromo-N-ethoxy-5-methoxybenzamide may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethoxy-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

2-Bromo-N-ethoxy-5-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-ethoxy-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine, ethoxy, and methoxy groups contribute to its binding affinity and specificity for these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-ethoxy-5-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

2-bromo-N-ethoxy-5-methoxybenzamide

InChI

InChI=1S/C10H12BrNO3/c1-3-15-12-10(13)8-6-7(14-2)4-5-9(8)11/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

UYEZMODQMCLQOC-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=C(C=CC(=C1)OC)Br

Origin of Product

United States

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